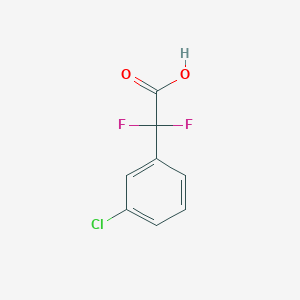

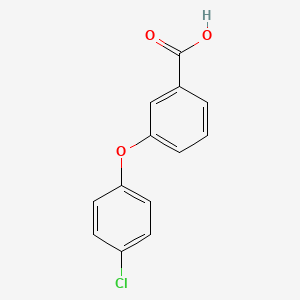

2-Chloro-1-(4-fluorophenyl)-2-phenylethanone

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Vibrational Analysis and Molecular Characteristics

A study by Prashanth and Reddy (2018) explored the vibrational analysis of halogen-substituted azido-phenylethanones, including compounds similar to 2-Chloro-1-(4-fluorophenyl)-2-phenylethanone. Using Fourier Transform Infrared (FTIR) spectra and Density Functional Theory (DFT), they investigated the molecular structure, vibrational frequencies, and non-linear optical (NLO) behavior of these molecules. This research indicates potential applications in the development of NLO materials due to the observed properties (Prashanth & Reddy, 2018).

Synthesis and Intermediate Applications

Zhang Yi-fan (2010) conducted a study focusing on the synthesis of key intermediates using phenylacetic acid and derivatives of 2-Chloro-1-(4-fluorophenyl)-2-phenylethanone. The research demonstrated a synthesis pathway that could be significant for the production of pharmaceutical compounds, indicating its importance in medicinal chemistry applications (Zhang Yi-fan, 2010).

Electrooptical Properties

Gray and Kelly (1981) investigated the electrooptical properties of esters derived from 2-Chloro-1-(4-fluorophenyl)-2-phenylethanone and similar compounds. Their study revealed that these compounds exhibit large nematic ranges and low melting points, making them useful in the field of liquid crystal technology (Gray & Kelly, 1981).

Molecular Structure and Conformation

Aarset and Hagen (2005) analyzed the molecular structure and conformational composition of 2-chloro-1-phenylethanone, a compound closely related to 2-Chloro-1-(4-fluorophenyl)-2-phenylethanone. The study, using gas-phase electron diffraction and theoretical calculations, provided insights into the molecular geometry and stability of these types of compounds, which can be crucial for understanding their chemical behavior (Aarset & Hagen, 2005).

Hyperpolarizability and Molecular Electrostatic Potential Analysis

Najiya et al. (2014) conducted a study on similar compounds, focusing on hyperpolarizability, NBO analysis, HOMO and LUMO energies, and Molecular Electrostatic Potential (MEP) analysis. Their findings indicated significant hyperpolarizability, suggesting the potential of these molecules in non-linear optical applications (Najiya et al., 2014).

Safety And Hazards

The safety data sheet for a related compound, “®-2-Chloro-1-(4-fluorophenyl)ethanol”, indicates that it is toxic if swallowed, causes severe skin burns and eye damage, may cause an allergic skin reaction, and is fatal if inhaled . It is recommended to use only outdoors or in a well-ventilated area, wear protective clothing, and avoid breathing dust/fume/gas/mist/vapors/spray .

Propiedades

IUPAC Name |

2-chloro-1-(4-fluorophenyl)-2-phenylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClFO/c15-13(10-4-2-1-3-5-10)14(17)11-6-8-12(16)9-7-11/h1-9,13H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFOUYNSALQZQNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)C2=CC=C(C=C2)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90634318 | |

| Record name | 2-Chloro-1-(4-fluorophenyl)-2-phenylethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90634318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-1-(4-fluorophenyl)-2-phenylethanone | |

CAS RN |

62148-67-8 | |

| Record name | 2-Chloro-1-(4-fluorophenyl)-2-phenylethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90634318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4',5-Dichloro-[1,1'-biphenyl]-2-amine](/img/structure/B3024596.png)

![Methyl [6-(chlorosulfonyl)-1H-benzimidazol-2-yl]carbamate](/img/structure/B3024597.png)

![3-Chloroimidazo[1,2-a]pyridine](/img/structure/B3024605.png)

![7-Chloroimidazo[1,2-C]pyrimidin-5(6H)-one](/img/structure/B3024609.png)